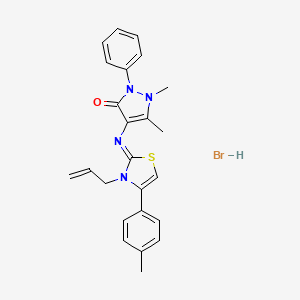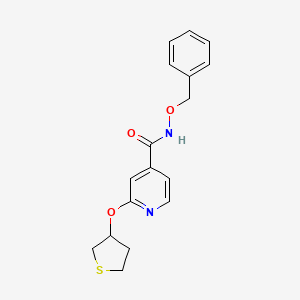
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as BTTI, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BTTI is a small molecule that exhibits interesting biological properties, making it a promising candidate for drug development and research purposes.
Mechanism of Action
The mechanism of action of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is not fully understood. However, it has been suggested that N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may act by inhibiting specific enzymes or proteins involved in cell growth and proliferation. This may explain its potential antitumor activity.
Biochemical and Physiological Effects
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to inhibit the growth of certain bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it exhibits interesting biological properties that make it a promising candidate for drug development and research purposes. However, there are also limitations to using N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. One potential area of research is in the development of new cancer treatments. N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit promising antitumor activity, and further research could help to identify its potential as a cancer therapy. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide could be further studied as a potential antibiotic or antifungal agent. Finally, further research could help to elucidate the mechanism of action of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, which could lead to a better understanding of its potential applications.
Synthesis Methods
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be synthesized using a straightforward and efficient method. The synthesis involves a one-pot reaction of isonicotinamide with 3-mercapto-tetrahydrothiophene and benzyl bromide in the presence of a base. The reaction proceeds under mild conditions and yields N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in high purity.
Scientific Research Applications
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs. N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit promising antitumor activity, making it a potential candidate for cancer treatment. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-phenylmethoxy-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(19-21-11-13-4-2-1-3-5-13)14-6-8-18-16(10-14)22-15-7-9-23-12-15/h1-6,8,10,15H,7,9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRZASMXQFEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NOCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2908757.png)
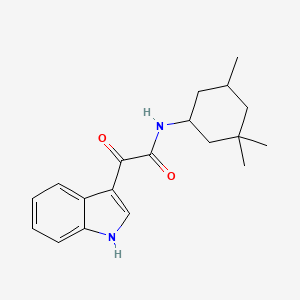
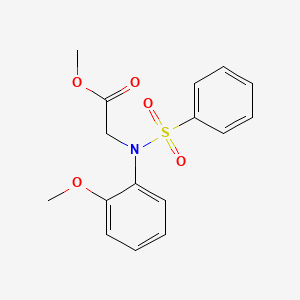
![2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)ethyl acetate](/img/structure/B2908767.png)
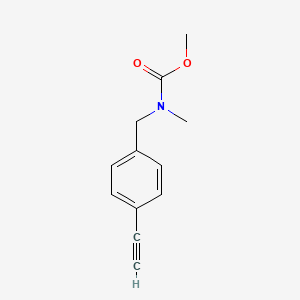
![3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2908770.png)
![3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole](/img/structure/B2908772.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2908773.png)
![4-(Pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2908774.png)
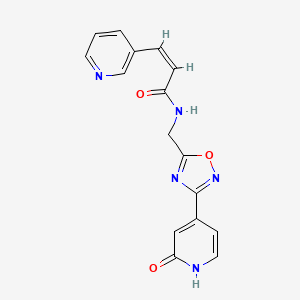
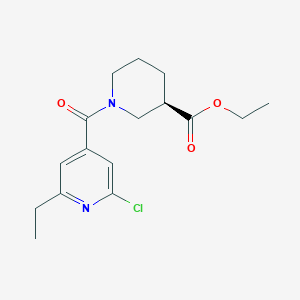
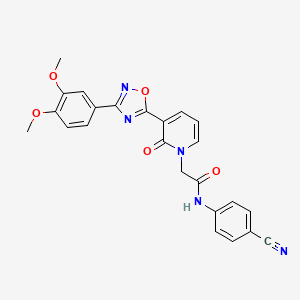
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one](/img/structure/B2908778.png)
